N~1~-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
N~1~-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Specific details would depend on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the pyridazinone ring to form dihydropyridazinones.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridazinone oxides, while reduction could produce dihydropyridazinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N1-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Benzyl Derivatives: Compounds with benzyl groups attached to different core structures.
Acetamide Derivatives: Compounds with acetamide functional groups attached to various aromatic or heterocyclic systems.
Uniqueness
N~1~-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-27-16-9-7-15(8-10-16)13-22-20(25)14-24-21(26)12-11-18(23-24)17-5-3-4-6-19(17)28-2/h3-12H,13-14H2,1-2H3,(H,22,25) |
InChI Key |
BEEFXAMIGKMKCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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